N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group
Preparation Methods
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzamide involves several steps. The synthetic route typically includes the following steps:
Formation of the isothiazolidine ring: This step involves the reaction of a suitable precursor with a sulfonamide to form the isothiazolidine ring.
Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction using a suitable methylating agent.
Formation of the benzamide moiety: The benzamide moiety is formed by reacting the intermediate compound with a suitable benzoyl chloride derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethylbenzamide can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds share a similar phenylpiperidine skeleton but differ in their functional groups and substituents.
Sulfonamides: These compounds contain a sulfonamide group and may exhibit similar chemical reactivity.
Benzamides: Compounds with a benzamide moiety may have comparable biological activities.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-5-6-15(11-14(13)2)19(22)20-17-12-16(7-8-18(17)25-3)21-9-4-10-26(21,23)24/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEOFMANGUGBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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